![molecular formula C23H28N2O4 B4883405 1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)
1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
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Overview
Description
1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, commonly known as BMS-204352, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK pathway, a signaling pathway that regulates cell growth and differentiation.
Mechanism of Action
BMS-204352 inhibits the activity of B-Raf, a protein kinase that is mutated in a significant percentage of human cancers. B-Raf plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell growth and differentiation. By inhibiting B-Raf, BMS-204352 disrupts this pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BMS-204352 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, BMS-204352 has been shown to reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using BMS-204352 in lab experiments is its potency and specificity for B-Raf. This makes it a valuable tool for studying the role of B-Raf in cancer development and progression. However, one limitation of using BMS-204352 is its low solubility, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on BMS-204352. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another area of interest is the use of BMS-204352 in combination with other chemotherapeutic agents to enhance their efficacy. Finally, the role of B-Raf in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of potential future research.
Synthesis Methods
The synthesis of BMS-204352 involves several steps, starting with the reaction of 4-butoxyphenylacetic acid with thionyl chloride to form 4-butoxyphenylacetyl chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine to form the corresponding amide. The amide is then cyclized with phosgene to form the pyrrolidinedione ring system. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
BMS-204352 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colon, and pancreatic cancer cells. BMS-204352 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-4-15-29-20-11-7-18(8-12-20)25-22(26)16-21(23(25)27)24-14-13-17-5-9-19(28-2)10-6-17/h5-12,21,24H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRQKYNIDSYUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione |
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